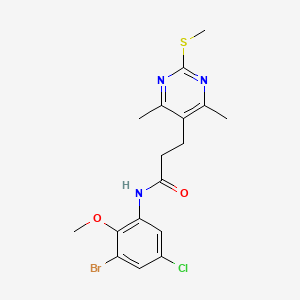
5-メチル-2,1,3-ベンゾチアジアゾール-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazole family. This compound is characterized by a benzene ring fused to a thiadiazole ring, with a carboxylic acid group at the 4-position and a methyl group at the 5-position. It has a molecular formula of C8H6N2O2S and a molecular weight of 194.21 g/mol .
科学的研究の応用
5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
作用機序
Target of Action
It is known that benzothiadiazole derivatives are often used as reactants in the optimization of anthranilic sulfonamides, which are known to act as selective cholecystokinin-2 receptor antagonists .
Mode of Action
Benzothiadiazole derivatives are known to participate in electron donor-acceptor (d-a) systems, which are extensively researched for use in photovoltaics or as fluorescent sensors . These systems involve electron density transferring from the aryl donor groups to the particle orbital localized on the benzothiadiazole group .
Biochemical Pathways
Benzothiadiazole derivatives have been used in photovoltaics, fluorescent sensors, and photocatalysts . They have also been used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
Benzothiadiazole derivatives have been used as potential visible-light organophotocatalysts . They have also been used in the optimization of anthranilic sulfonamides, which are known to act as selective cholecystokinin-2 receptor antagonists .
Action Environment
It is known that environmental factors can influence the performance of benzothiadiazole derivatives in photovoltaic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid typically involves the cyclization of 2-aminobenzenethiol with appropriate reagents. One common method is the reaction of 2-aminobenzenethiol with thionyl chloride in the presence of pyridine, which leads to the formation of the benzothiadiazole ring
Industrial Production Methods
Industrial production methods for 5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques, are likely to be employed.
化学反応の分析
Types of Reactions
5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives of the benzothiadiazole ring .
類似化合物との比較
Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the methyl and carboxylic acid groups.
4-Amino-2,1,3-benzothiadiazole: Contains an amino group at the 4-position instead of a carboxylic acid group.
4-Nitro-2,1,3-benzothiadiazole: Contains a nitro group at the 4-position.
Uniqueness
5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the benzothiadiazole ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-4-2-3-5-7(10-13-9-5)6(4)8(11)12/h2-3H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYLUFKBHLNFNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545471-90-6 |
Source


|
| Record name | 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2378203.png)
![3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid](/img/structure/B2378205.png)



![2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2378212.png)






![1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine](/img/structure/B2378225.png)
